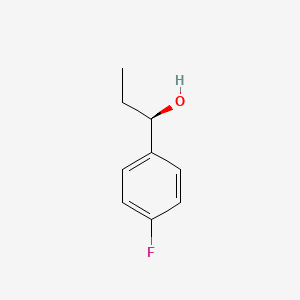

(1R)-1-(4-fluorophenyl)propan-1-ol

Beschreibung

(1R)-1-(4-fluorophenyl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a fluorine atom attached to the para position of a phenyl ring, which is connected to a propanol chain

Synthetic Routes and Reaction Conditions:

Reduction of Ketones: One common method for preparing this compound involves the reduction of (4-fluorophenyl)propan-1-one using a chiral reducing agent such as ®-CBS catalyst (oxazaborolidine) in the presence of borane (BH3).

Grignard Reaction: Another method involves the reaction of 4-fluorobenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods:

Catalytic Hydrogenation: On an industrial scale, this compound can be produced via catalytic hydrogenation of (4-fluorophenyl)propan-1-one using a chiral catalyst under high pressure and temperature conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form (4-fluorophenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to (1R)-1-(4-fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: (4-fluorophenyl)propan-1-one

Reduction: (1R)-1-(4-fluorophenyl)propan-1-amine

Substitution: (1R)-1-(4-fluorophenyl)propan-1-chloride

Eigenschaften

IUPAC Name |

(1R)-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNKDCZWGZSHNR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436142 | |

| Record name | (R)-1-(4-Fluorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166371-89-7 | |

| Record name | (R)-1-(4-Fluorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of (1R)-1-(4-fluorophenyl)propan-1-ol can be achieved through several methods:

- Reduction of Ketones : The compound can be synthesized by reducing (4-fluorophenyl)propan-1-one using chiral reducing agents such as CBS catalyst in the presence of borane.

- Grignard Reaction : Reacting 4-fluorobenzaldehyde with Grignard reagents (e.g., ethylmagnesium bromide) followed by hydrolysis can yield the desired alcohol.

- Catalytic Hydrogenation : On an industrial scale, it can be produced via catalytic hydrogenation of (4-fluorophenyl)propan-1-one under high pressure and temperature conditions.

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role as a chiral auxiliary in asymmetric synthesis is particularly noteworthy due to the enhanced selectivity it provides in reactions.

Biology

The compound has been studied for its potential biological activity, particularly its effects on enzymes and receptors. The fluorine atom enhances binding affinity, making it a valuable probe in biochemical studies.

Medicine

In medicinal chemistry, this compound is used as a building block for developing drugs targeting neurological and psychiatric disorders. Its structural properties allow for modifications that can enhance therapeutic efficacy.

Neuropharmacological Research

Research indicates that fluorinated compounds like this compound exhibit promising neuropharmacological effects. A study demonstrated that derivatives influenced serotonin and dopamine pathways, potentially leading to antidepressant effects in animal models.

Antimicrobial Studies

Studies evaluating antimicrobial efficacy found that related compounds exhibited varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Structural modifications enhanced antibacterial potency.

Wirkmechanismus

The mechanism of action of (1R)-1-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

(1R)-1-phenylpropan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.

(1R)-1-(4-chlorophenyl)propan-1-ol: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.

(1R)-1-(4-bromophenyl)propan-1-ol:

Uniqueness: The presence of the fluorine atom in (1R)-1-(4-fluorophenyl)propan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

Biologische Aktivität

(1R)-1-(4-fluorophenyl)propan-1-ol is a secondary alcohol with significant potential in medicinal chemistry and biological research. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, contribute to its biological activity, influencing enzyme interactions and receptor binding.

- Molecular Formula : C₉H₁₁F₁O

- Molecular Weight : 166.18 g/mol

- CAS Number : 166371-89-7

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances lipophilicity and metabolic stability, which can improve the compound's pharmacokinetic properties. The hydroxyl group allows for hydrogen bonding, facilitating interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : The compound has been studied for its effects on specific enzymes, including phospholipases, which play a crucial role in lipid metabolism and signaling pathways .

- Receptor Binding : It shows potential in modulating receptor activity, particularly in neurological and psychiatric contexts, suggesting applications in drug development for these disorders .

1. Enzyme Interaction Studies

A study evaluated the interaction of this compound with lysosomal phospholipase A2 (LPLA2), revealing that it could inhibit this enzyme at low concentrations. This inhibition is significant as it may predict drug-induced phospholipidosis, a condition associated with various therapeutic agents .

2. Pharmacological Applications

In another research effort, this compound was investigated for its potential as a building block in synthesizing drugs targeting neurological disorders. Its unique properties allow for modifications that can enhance efficacy and reduce side effects associated with traditional therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (1R)-1-phenylpropan-1-ol | Lacks fluorine; lower lipophilicity | Reduced enzyme inhibition |

| (1R)-1-(4-chlorophenyl)propan-1-ol | Chlorine instead of fluorine | Different binding affinities |

| (1R)-1-(4-bromophenyl)propan-1-ol | Bromine substitution affects reactivity | Varied pharmacological profiles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.